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2,2-Difluoro-2-(4-
Compound Name:
fluorophenyl)ethanethioamide

Cat. No.: B13155849

Get Quote

\ J

CAS Registry Number: 1334149-23-3 Formula: CsHeFsNS Molecular Weight: 205.20 g/mol [1]

Executive Summary

This technical guide profiles 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide, a specialized
fluorinated intermediate used primarily in medicinal chemistry.[1] Characterized by a gem-
difluoro motif adjacent to a thioamide group, this compound serves as a critical bioisostere and
building block for synthesizing fluorinated heterocycles, particularly thiazoles.[1] Its structural
unique properties—lipophilicity modulation and metabolic stability—make it valuable in the
development of kinase inhibitors and other small-molecule therapeutics.[1]

Chemical Identity & Structural Analysis

The compound features a thioamide functional group (-CSNH2) attached to a difluoromethylene
bridge (-CF2-), which is linked to a para-fluorophenyl ring.[1] This arrangement imparts
significant electronic withdrawal from the thioamide, enhancing its reactivity in cyclization
reactions while maintaining stability against hydrolytic cleavage compared to non-fluorinated
analogs.[1]
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Property Specification

IUPAC Name 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide
CAS Number 1334149-23-3

SMILES FC1=CC=C(C(C(N)=S)(F)F)C=C1

Molecular Formula CsHeF3NS

Molecular Weight 205.20 Da

Appearance Off-white to pale yellow solid (typical)

Soluble in DMSO, Methanol, DCM; Insoluble in

Solubility
Water

Synthesis Protocol

The synthesis of 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide is typically achieved via
the thionation of its corresponding amide precursor.[1] This transformation is most reliably
performed using Lawesson’s Reagent, which offers mild conditions and high selectivity
compared to phosphorus pentasulfide (P4S10).[1]

Retrosynthetic Analysis

The target thioamide (1) is derived from 2,2-difluoro-2-(4-fluorophenyl)acetamide (2), which in
turn is synthesized from ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate (3) or via difluoro-
Reformatsky coupling.[1]

Experimental Workflow (Thionation)

Reagents:
e Substrate: 2,2-Difluoro-2-(4-fluorophenyl)acetamide (CAS 1375472-30-2)[1][2]

o Reagent: Lawesson’s Reagent (LR) [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-
2,4-disulfide][1]

e Solvent: Anhydrous Toluene or Xylene[1]
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Protocol:

e Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux
condenser, dissolve 1.0 equivalent of the amide precursor in anhydrous toluene (0.1 M
concentration).

» Addition: Add 0.55 equivalents of Lawesson’s Reagent under an inert atmosphere (Nitrogen
or Argon). Note: LR provides two sulfur atoms per molecule.[1]

e Reaction: Heat the mixture to reflux (110°C) for 2—4 hours. Monitor progress via TLC
(typically 20% EtOAc/Hexanes) or LC-MS.[1] The amide carbonyl peak (approx. 1680 cm™—1)
should disappear, replaced by the thiocarbonyl signature.[1]

o Workup: Cool to room temperature. The byproduct (polymeric phosphine oxide) often
precipitates.[1] Filter off solids.[1][3]

 Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via
flash column chromatography (Silica gel; gradient elution with Hexanes/EtOAc) to yield the
target thioamide.[1]

Reaction Pathway Diagram|[1]

Precursor Amide Nucleophilic Attack
110°C, Toluene
(C8HEF3NO) N» Cycloreversion
Thiaoxaphosphetane (- P=0 byproduct) > Target Thioamide
_______ | Intermediate (CAS 1334149-23-3)

Lawesson's Reagent

Click to download full resolution via product page

Figure 1: Mechanism of thionation using Lawesson's Reagent. The carbonyl oxygen is
exchanged for sulfur via a four-membered thiaoxaphosphetane transition state.[1]

Applications in Drug Discovery

This thioamide is a specialized intermediate used to construct fluorinated thiazoles via the
Hantzsch Thiazole Synthesis.[1] The gem-difluoro group acts as a bioisostere for oxygen or a
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carbonyl group, influencing the pharmacokinetic profile of the final drug molecule.[1]

Hantzsch Cyclization

Reacting the thioamide with an

-haloketone generates a thiazole ring.[1] The presence of the difluoromethylene group at the 2-
position of the thiazole ring significantly lowers the pKa of the system and increases lipophilicity
(LogP), often improving membrane permeability in drug candidates.[1]

Key Application Areas:
» Kinase Inhibitors: Modulation of ATP-binding pockets.[1]
o Antivirals: Isosteres for amide bonds in protease inhibitors.[1]

o Agrochemicals: Enhanced metabolic stability against oxidative degradation.[1]

Physicochemical Profile & Safety

Calculated Properties:
e LogP (Predicted): ~2.3 — 2.6 (Moderate lipophilicity)[1]
e H-Bond Donors: 1 (NH2)[1]
e H-Bond Acceptors: 2 (S, F)[1]
Safety & Handling (GHS Classification):
» Signal Word: Warning
e Hazard Statements:
o H302: Harmful if swallowed.[1]
o H315: Causes skin irritation.[1]

o H319: Causes serious eye irritation.[1]
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o H335: May cause respiratory irritation.[1]

¢ Storage: Store at 2—8°C under inert gas. Thioamides can be sensitive to oxidative hydrolysis
over prolonged periods.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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